molecular formula C11H12N2O5 B101948 N-acetyl-4-nitrophenylalanine CAS No. 17363-92-7

N-acetyl-4-nitrophenylalanine

Cat. No.: B101948
CAS No.: 17363-92-7
M. Wt: 252.22 g/mol
InChI Key: SOPVYCYKWGPONA-JTQLQIEISA-N
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Description

N-acetyl-4-nitrophenylalanine is a synthetic derivative of the amino acid phenylalanine It is characterized by the presence of an acetyl group attached to the nitrogen atom and a nitro group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-acetyl-4-nitrophenylalanine typically involves the acetylation of 4-nitrophenylalanine. One common method is to react 4-nitrophenylalanine with acetic anhydride in the presence of a base such as pyridine. The reaction is usually carried out in an aqueous medium at elevated temperatures (50°C to 70°C) to ensure complete acetylation .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large reactors where 4-nitrophenylalanine is mixed with acetic anhydride and a suitable base. The reaction mixture is then heated to the desired temperature, and the product is purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: N-acetyl-4-nitrophenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed:

    Reduction: 4-amino-phenylalanine.

    Substitution: Various substituted phenylalanine derivatives.

    Hydrolysis: 4-nitrophenylalanine.

Scientific Research Applications

N-acetyl-4-nitrophenylalanine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-acetyl-4-nitrophenylalanine involves its incorporation into proteins or peptides, where it can influence the protein’s structure and function. The nitro group can participate in redox reactions, while the acetyl group can affect the protein’s stability and interactions with other molecules. These modifications can alter the protein’s activity and its interactions with molecular targets and pathways .

Comparison with Similar Compounds

Uniqueness: N-acetyl-4-nitrophenylalanine is unique due to the presence of both the acetyl and nitro groups, which confer distinct chemical reactivity and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

2-acetamido-3-(4-nitrophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O5/c1-7(14)12-10(11(15)16)6-8-2-4-9(5-3-8)13(17)18/h2-5,10H,6H2,1H3,(H,12,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOPVYCYKWGPONA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60408280
Record name N-acetyl-4-nitrophenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60408280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17363-92-7
Record name N-acetyl-4-nitrophenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60408280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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